molecular formula C22H21ClN4O2S B2691187 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one CAS No. 2034368-63-1

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

Cat. No. B2691187
CAS RN: 2034368-63-1
M. Wt: 440.95
InChI Key: AHBUNCPXAKVPMF-UHFFFAOYSA-N
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Description

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A range of studies have explored the antimicrobial properties of quinazoline derivatives. Compounds derived from quinazolinones, including those structurally related to 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one, have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. For instance, Desai, Shihora, and Moradia (2007) found that newly synthesized quinazolines exhibited antibacterial and antifungal activities against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). Similarly, another study by Desai and Dodiya (2011) on a clubbed quinazolinone and 4-thiazolidinone also demonstrated potential antimicrobial agents against similar strains (Desai & Dodiya, 2011).

Anti-inflammatory and Analgesic Properties

Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and screened them for their potential anti-inflammatory and analgesic activities. This study highlights the versatility of quinazolinone compounds in pharmacological research, suggesting that derivatives of 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one may also possess similar therapeutic benefits (Farag et al., 2012).

Thermophysical and Solvation Characteristics

The thermophysical properties of 1,3,4-oxadiazole derivatives have been extensively studied, providing insights into their solvation characteristics and interactions in various solvents. Godhani et al. (2013) conducted a detailed analysis of the thermo-physical characterization of 1,3,4-oxadiazole derivatives in chloroform and N,N-dimethylformamide, elucidating how structural modifications can affect thermodynamic parameters such as Gibbs energy of activation, enthalpy of activation, and entropy of activation (Godhani et al., 2013).

Anticonvulsant and Antimicrobial Activities

Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized a series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities, demonstrating the potential of quinazolinone derivatives in neurological and infectious disease research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitumor Activity

The antitumor potential of quinazolinone derivatives has also been explored, with studies such as that by Al-Suwaidan et al. (2016), which designed, synthesized, and evaluated the in vitro antitumor activity of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, showing significant promise in cancer research (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-2-3-6-13-27-21(28)17-7-4-5-8-18(17)24-22(27)30-14-19-25-20(26-29-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBUNCPXAKVPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

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